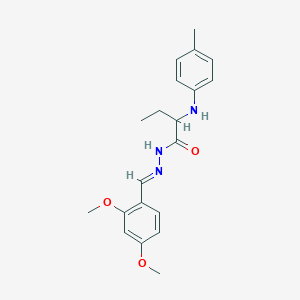![molecular formula C11H12IN3O4 B515507 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE](/img/structure/B515507.png)
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an iodo group, a methoxy group, and an aminocarbonyl hydrazono moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the hydrazono intermediate, followed by the introduction of the iodo and methoxy groups under controlled conditions. The final step involves the esterification of the phenyl acetate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-METHOXYPHENYL ACETATE: Shares the methoxyphenyl acetate moiety but lacks the iodo and hydrazono groups.
Ethyl (4-methoxyphenyl)acetate: Similar structure but with an ethyl group instead of the iodo and hydrazono groups.
Uniqueness
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE is unique due to the presence of the iodo and hydrazono groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that are not observed in simpler analogs.
特性
分子式 |
C11H12IN3O4 |
|---|---|
分子量 |
377.13g/mol |
IUPAC名 |
[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C11H12IN3O4/c1-6(16)19-10-8(12)3-7(4-9(10)18-2)5-14-15-11(13)17/h3-5H,1-2H3,(H3,13,15,17)/b14-5+ |
InChIキー |
IZXSGVPQSPJXRH-LHHJGKSTSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=NNC(=O)N)OC |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1I)/C=N/NC(=O)N)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=NNC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B515424.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B515426.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B515431.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B515432.png)
![2-anilino-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B515434.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B515436.png)


![N'-[4-(dimethylamino)benzylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B515443.png)

![4-bromo-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515446.png)
![Isopropyl 4-cyano-5-[(6-{[3-cyano-5-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B515447.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B515449.png)

